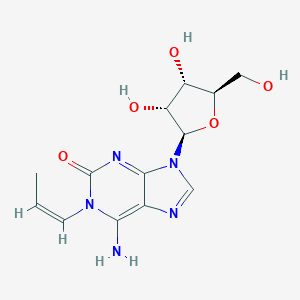
反式β-甲基苯乙烯
描述
trans-beta-Methylstyrene: is an organic compound with the molecular formula C9H10 and a molecular weight of 118.1757 g/mol . It is also known by other names such as trans-Propenylbenzene and (E)-1-Propenyl benzene . This compound is a derivative of styrene, characterized by the presence of a methyl group attached to the beta position of the styrene molecule.
科学研究应用
Chemistry:
Synthesis of Epoxides: trans-beta-Methylstyrene is used in the synthesis of epoxides, which are important intermediates in organic synthesis.
Polymerization Studies: The compound is studied for its polymerization behavior and is used in the production of various polymers.
Biology and Medicine:
Drug Development: trans-beta-Methylstyrene derivatives are explored for their potential use in drug development due to their unique chemical properties.
Industry:
作用机制
Trans-beta-Methylstyrene, also known as beta-Methylstyrene, is a chemical compound with the molecular formula C9H10 . This article will discuss its mechanism of action, including its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Mode of Action
Trans-beta-Methylstyrene has been used in various chemical reactions. For instance, it has been used in the epoxidation reaction of an oxidant solution with a solution of dichloromethane, where nickel is used as a catalyst and benzyltributylammonium bromide as a phase-transfer agent . .
Biochemical Pathways
It has been used in the preparation of exo-chromans by the oxa analogue of the povarov reaction . This suggests that it may play a role in certain organic synthesis pathways.
Result of Action
It has been used in chemical reactions, suggesting it may have effects at the molecular level . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of many compounds. For trans-beta-Methylstyrene, it is known to exhibit potential exothermic hazards at higher temperatures . .
准备方法
Synthetic Routes and Reaction Conditions:
Dehydration of 1-Phenyl-2-propanol: One common method for synthesizing trans-beta-Methylstyrene involves the dehydration of 1-Phenyl-2-propanol using acidic catalysts such as sulfuric acid or phosphoric acid under controlled temperature conditions.
Isomerization of alpha-Methylstyrene: Another method involves the isomerization of alpha-Methylstyrene using catalysts like palladium on carbon or nickel under hydrogenation conditions.
Industrial Production Methods: In industrial settings, trans-beta-Methylstyrene is often produced through the catalytic dehydrogenation of 1-Phenyl-2-propanol. This process typically involves the use of high temperatures and metal oxide catalysts to achieve efficient conversion .
化学反应分析
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, nickel catalyst, benzyltributylammonium bromide as a phase-transfer agent.
Reduction: Hydrogen gas, palladium or nickel catalyst.
Substitution: Halogens, nitro compounds, acidic or basic conditions.
Major Products:
Epoxides: Formed from oxidation reactions.
Alkanes: Formed from reduction reactions.
Substituted Aromatics: Formed from electrophilic substitution reactions.
相似化合物的比较
alpha-Methylstyrene: Similar to trans-beta-Methylstyrene but with the methyl group attached to the alpha position.
Styrene: The parent compound without any methyl substitution.
cis-beta-Methylstyrene: The cis isomer of beta-Methylstyrene with different spatial arrangement.
Uniqueness: trans-beta-Methylstyrene is unique due to its specific spatial arrangement, which affects its reactivity and the types of reactions it can undergo. The trans configuration allows for different reaction pathways compared to its cis isomer and other related compounds .
属性
IUPAC Name |
[(E)-prop-1-enyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10/c1-2-6-9-7-4-3-5-8-9/h2-8H,1H3/b6-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QROGIFZRVHSFLM-QHHAFSJGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
||
| Record name | trans-beta-METHYLSTYRENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0736 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2060919, DTXSID101026543 | |
| Record name | Propenylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2060919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-beta-Methylstyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101026543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear faintly yellow liquid; Stabilized with 0.01% butylated hydroxytoluene; [MSDSonline], COLOURLESS-TO-YELLOW LIQUID. | |
| Record name | beta-Methyl styrene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7226 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | trans-beta-METHYLSTYRENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0736 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
175.5 °C, 175 °C | |
| Record name | BETA-METHYL STYRENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6504 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | trans-beta-METHYLSTYRENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0736 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Flash Point |
52 °C | |
| Record name | trans-beta-METHYLSTYRENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0736 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Sol in acetone, benzene, ether, ethanol, Solubility in water, g/100ml at 25 °C: 0.014 (very poor) | |
| Record name | BETA-METHYL STYRENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6504 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | trans-beta-METHYLSTYRENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0736 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
0.9019 @ 25 °C, Relative density (water = 1): 0.911 | |
| Record name | BETA-METHYL STYRENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6504 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | trans-beta-METHYLSTYRENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0736 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Density |
Relative vapor density (air = 1): 4.1 | |
| Record name | trans-beta-METHYLSTYRENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0736 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
0.97 [mmHg], Vapor pressure, kPa at 25 °C: 0.15 | |
| Record name | beta-Methyl styrene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7226 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | trans-beta-METHYLSTYRENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0736 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
CAS No. |
873-66-5, 637-50-3 | |
| Record name | trans-β-Methylstyrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=873-66-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta-Methyl styrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000637503 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | beta-Methylstyrene, trans- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000873665 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-1-Phenyl-1-propene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73958 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propenylbenzene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65591 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propenylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2060919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-beta-Methylstyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101026543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-β-methylstyrene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.680 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | β-methylstyrene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.262 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .BETA.-METHYLSTYRENE, TRANS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A5S9N1785O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | BETA-METHYL STYRENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6504 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | trans-beta-METHYLSTYRENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0736 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
-27.3 °C, -29 °C | |
| Record name | BETA-METHYL STYRENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6504 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | trans-beta-METHYLSTYRENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0736 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of β-methylstyrene?
A1: β-Methylstyrene has the molecular formula C9H10 and a molecular weight of 118.18 g/mol.
Q2: Are there any spectroscopic data available for β-methylstyrene?
A2: Yes, spectroscopic characterization of β-methylstyrene isomers, (E)-phenylvinylacetylene and (Z)-phenylvinylacetylene, has been studied using ultraviolet spectroscopy. [] The S0-S1 origin for (E)-phenylvinylacetylene is observed at 33,578 cm-1 while the (Z)-phenylvinylacetylene origin is at 33,838 cm-1. [] Additionally, various vibrational modes, including out-of-plane vibrations, have been assigned based on comparisons with styrene and calculations at the DFT B3LYP/6-311++G(d,p) level of theory. []
Q3: What is the role of β-methylstyrene in epoxidation reactions?
A3: β-Methylstyrene commonly serves as a substrate in epoxidation reactions. [, , , , , , , , , , , , , , ] Various catalysts, including iron and ruthenium complexes, have been explored for this transformation. [, , , , , ] The stereoselectivity of the epoxidation reaction, specifically the ratio of cis to trans epoxide products, is influenced by the catalyst used and the reaction conditions. [, , , ]
Q4: How does the structure of β-methylstyrene influence its reactivity in epoxidation reactions catalyzed by atomic oxygen on gold?
A4: Research indicates that the gas-phase acidity of allylic protons plays a crucial role in the epoxidation selectivity of β-methylstyrene isomers by atomic oxygen adsorbed on gold. [] While trans-β-methylstyrene and α-methylstyrene, with similar gas-phase acidities, undergo epoxidation, allylbenzene, having significantly higher acidity, shows no detectable epoxide formation. []
Q5: How do additives influence the epoxidation of cis-β-methylstyrene by Mn(III) salen complexes?
A5: Studies employing dual-mode electron paramagnetic resonance (EPR) have revealed that additives like N-methylmorpholine N-oxide (NMO) and 4-phenylpyridine-N-oxide (4-PPNO) can bind to the Mn(III) center of Mn(III) salen complexes prior to the epoxidation reaction. [] These additives are known to enhance epoxidation yields and enantioselection. [] The binding of the additives alters the axial zero-field splitting values and 55Mn hyperfine splitting, suggesting an axially elongated octahedral geometry around the Mn(III) center. []
Q6: What role does β-methylstyrene play in understanding the mechanism of soluble epoxide hydrolase (sEH)?
A6: β-Methylstyrene oxide, specifically the (1S,2S)-β-methylstyrene oxide enantiomer, has been utilized as a substrate in computational studies to understand the reaction mechanism of soluble epoxide hydrolase (sEH). [, ] Density functional theory (DFT) calculations, employing models based on the X-ray crystal structure of human sEH, have provided insights into the energetics and transition state structures involved in both the alkylation and hydrolytic half-reactions of sEH. []
Q7: How is β-methylstyrene used in the study of asymmetric epoxidation?
A7: β-Methylstyrene, along with other alkenes, is frequently employed as a substrate to evaluate the efficacy and enantioselectivity of various chiral catalysts in asymmetric epoxidation reactions. [, , , , , , ] These studies often involve analyzing the impact of catalyst structure, reaction conditions, and additives on the enantiomeric excess (ee) of the resulting epoxide products. [, , , ]
Q8: Have there been any computational studies on β-methylstyrene and its reactions?
A8: Yes, density functional theory (DFT) calculations have been instrumental in understanding the epoxidation mechanism of β-methylstyrene with various catalysts. [, , , , ] For example, DFT studies have shown that epoxidation with iron and ruthenium bispidine complexes likely follows a stepwise mechanism involving a radical intermediate. [] In the case of sEH, DFT calculations have provided insights into the complete reaction mechanism, including the alkylation and hydrolytic steps, using β-methylstyrene oxide as a model substrate. []
Q9: What insights have computational studies provided into the enantioselectivity of β-methylstyrene epoxidation?
A9: DFT calculations have been used to investigate the enantioselectivity of β-methylstyrene epoxidation, particularly in reactions catalyzed by the Shi fructose-derived ketone. [] The studies indicate that the asynchronicity of the transition state, referring to the differential formation of the C-O bonds during epoxidation, plays a significant role in determining the enantioselectivity. []
Q10: How does the substitution pattern on the aromatic ring of β-methylstyrene influence its reactivity?
A10: The presence and nature of substituents on the aromatic ring of β-methylstyrene can significantly impact its reactivity in various reactions. [, ] For instance, electron-donating groups generally enhance the nucleophilicity of the olefin, leading to increased reaction rates in epoxidation reactions catalyzed by methylrhenium trioxide. []
Q11: How does the stereochemistry of β-methylstyrene affect its reactivity?
A11: The stereochemistry of β-methylstyrene plays a crucial role in its reactivity and the stereochemical outcome of its reactions. [, , , , , , ] For instance, cis-β-methylstyrene and trans-β-methylstyrene yield their respective cis and trans epoxides when reacted with methylrhenium trioxide and hydrogen peroxide. [] Additionally, the stereoselectivity of epoxidation reactions can be influenced by the catalyst used and the reaction conditions. [, , , ]
Q12: What other applications does β-methylstyrene have beyond catalysis?
A12: β-Methylstyrene serves as a valuable building block in organic synthesis, especially in the preparation of chiral aromatics and heteroaromatics. [] It's also used as a monomer in polymerization reactions. [, , , , ] For example, it can be incorporated into copolymers with methyl methacrylate. []
Q13: How does β-methylstyrene contribute to understanding carbene rearrangements?
A13: β-Methylstyrene, particularly its formation from the thermal decomposition of substituted 1-phenyl-2-diazopropanes-1-d, has been instrumental in studying carbene rearrangements. [] Kinetic isotope effects and Hammett rho values derived from these studies support a "pull-push" mechanism for the 1,2-hydrogen rearrangement of carbenes. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


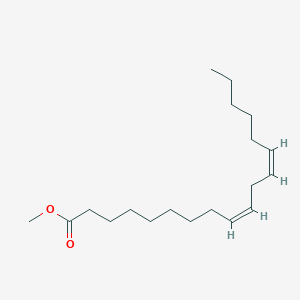
![(2R,5S)-2-[(4-fluorophenyl)methyl]-6-methyl-5-[(5-methyl-1,2-oxazole-3-carbonyl)amino]-4-oxoheptanoic acid](/img/structure/B116594.png)


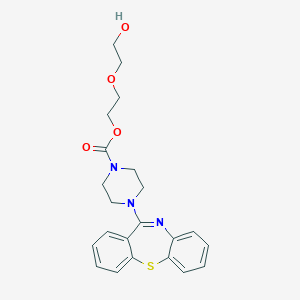
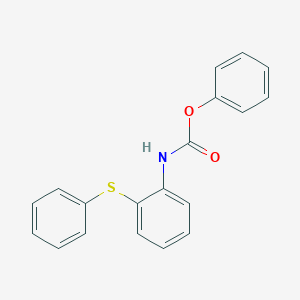

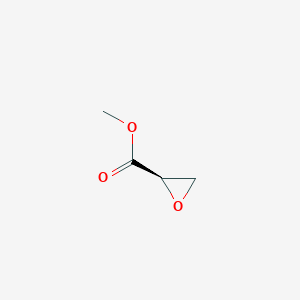
![(1S,2S,3R,4Z,6Z,10S,12Z,14Z)-10-[(5S,6R,7R,8S,9S)-5,7-Dihydroxy-9-methoxy-6,8-dimethyldecan-2-YL]-2,17-dihydroxy-3,5,7-trimethyl-9,19-dioxabicyclo[16.1.0]nonadeca-4,6,12,14-tetraen-8-one](/img/structure/B116612.png)
![(2E,4S)-4-Amino-5-[(3S)-2-oxo-3-pyrrolidinyl]-2-pentenoic Acid Ethyl Ester](/img/structure/B116613.png)
![(2E,4S)-4-[(tert-Butyloxycarbonyl)amino]-5-[(3S)-2-oxo-3-pyrrolidinyl]-2-pentenoic Acid Eethyl Ester](/img/structure/B116616.png)
![N-[(1S)-1-(Hydroxymethyl)-2-[(3S)-2-oxo-3-pyrrolidinyl]ethyl]-carbamic Acid tert-Butyl Ester](/img/structure/B116617.png)

